![molecular formula C14H19NO4S B6633184 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid
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Overview
Description
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid, also known as MCBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCBM is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The mechanism of action of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid reduces inflammation, pain, and fever.
Biochemical and physiological effects:
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been found to exhibit excellent bioavailability and pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 4-6 hours. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is primarily metabolized by the liver and excreted in the urine. It has been found to be well-tolerated and safe for use in humans.
Advantages and Limitations for Lab Experiments
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established compound that has been extensively studied for its therapeutic potential. Its anti-inflammatory, analgesic, and antipyretic properties make it a valuable tool for researchers studying inflammatory conditions. However, one limitation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is that it is a sulfonamide derivative, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. One potential area of research is the development of novel 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, the use of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in combination with other anti-inflammatory agents may also be explored. Overall, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a promising compound with significant potential for the treatment of various inflammatory conditions.
Synthesis Methods
The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the reaction of 3-bromo-benzoic acid with 1-methylcyclobutanemethanamine in the presence of a catalyst. The resulting product is then treated with sodium sulfite to form the final compound, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established process and has been reported in several scientific publications.
Scientific Research Applications
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has also been found to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins. These properties make 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and fever.
properties
IUPAC Name |
3-[(1-methylcyclobutyl)methylsulfamoylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(6-3-7-14)10-15-20(18,19)9-11-4-2-5-12(8-11)13(16)17/h2,4-5,8,15H,3,6-7,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQTFDRFWZNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNS(=O)(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid |
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